3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
描述
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole (CAS: 131986-28-2) is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a chlorine atom at position 3 and a pyridin-3-yl group at position 2. Its molecular formula is C₇H₄ClN₃S, with a molecular weight of 197.64 g/mol . The compound is characterized by a planar thiadiazole ring fused with a pyridine moiety, contributing to its aromaticity and electronic properties. Key physical properties include a melting point of 56°C and storage recommendations under inert atmospheres at 2–8°C . It is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, such as antiarrhythmic agents .
属性
IUPAC Name |
3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPNWGQBNRHIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440718 | |
| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-28-2 | |
| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Solvent and Temperature Optimization
Reactions are optimally conducted in dimethylformamide (DMF) at 0–60°C for 1–20 hours. Elevated temperatures (>60°C) risk side reactions, including over-chlorination or decomposition, while prolonged durations (≥20 hours) reduce yields due to intermediate instability. Cold conditions (–10°C to 15°C) are preferred when using sulfur dichloride to minimize byproducts like 3,4-dichloro derivatives.
Table 1: Representative Conditions for Thiadiazole Formation
| Cyanoformimidate | SCl₂ (equiv) | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
|---|---|---|---|---|---|
| Isopropyl | 3.0 | DMF | 25 | 16 | 3-Cl-4-O-iPr (72) |
| n-Propyl | 4.0 | Benzene | -5 to 25 | 6 | 3-Cl-4-O-nPr (65) |
| Benzyl | 2.5 | THF | 40 | 12 | 3-Cl-4-O-Bn (68) |
Adapted from Examples 2–3 and Example 4.
Hydrocarbonylation of 3-Chloro-4-hydroxy-1,2,5-thiadiazole
Functionalization via Alkylation
The 4-hydroxy intermediate serves as a versatile precursor for introducing diverse substituents. Treatment with hydrocarbonyl halides (R-X) in the presence of sodium carbonate or tertiary amines facilitates nucleophilic substitution, replacing the hydroxyl group with R. For pyridin-3-yl incorporation, pyridin-3-ylmethyl bromide or iodide could theoretically serve as the alkylating agent under modified conditions.
Table 2: Hydrocarbonylation Conditions and Outcomes
| Hydrocarbonyl Halide | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
|---|---|---|---|---|---|
| Benzyl bromide | Na₂CO₃ | DMF | 55–60 | 4 | 3-Cl-4-O-Bn (85) |
| Allyl chloride | Et₃N | Acetone | 70 | 6 | 3-Cl-4-O-Allyl (78) |
| β-Methoxyethyl iodide | NaHCO₃ | DMF | 60 | 3 | 3-Cl-4-O-(CH₂)₂OMe (70) |
Notably, the use of sodium iodide as a catalyst enhances reactivity by generating the more nucleophilic iodide intermediate in situ. For sterically hindered pyridinyl substrates, extended reaction times (8–12 hours) or elevated temperatures (80–90°C) may be required.
Lewis Acid-Mediated Ether Cleavage
Regeneration of 4-Hydroxy Intermediate
Aluminum chloride (AlCl₃) in toluene efficiently cleaves alkoxy groups from 3-chloro-4-OR-thiadiazoles, regenerating the 4-hydroxy compound. This reversibility permits iterative functionalization, enabling the introduction of complex substituents like pyridin-3-yl through sequential alkylation-dealkylation steps.
Table 3: Ether Cleavage Parameters
| Substrate | AlCl₃ (equiv) | Solvent | Temp (°C) | Time (h) | Recovery (%) |
|---|---|---|---|---|---|
| 3-Cl-4-O-iPr | 1.5 | Toluene | 110 | 2 | 89 |
| 3-Cl-4-O-Bn | 1.2 | Xylene | 130 | 3 | 82 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Cyanoformimidate cyclization offers direct access to 4-alkoxy derivatives (65–72% yields) but requires specialized precursors. Hydrocarbonylation provides broader substrate flexibility (70–85% yields) but depends on the availability of functionalized alkyl halides. Neither method has been explicitly applied to pyridinyl systems, suggesting that precursor synthesis or alternative coupling strategies (e.g., transition metal catalysis) may be necessary.
Functional Group Compatibility
The presence of basic nitrogen in pyridinyl groups may complicate reactions involving Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaH). Polar aprotic solvents like DMF or acetonitrile are likely essential to solubilize pyridinyl intermediates during alkylation.
化学反应分析
反应类型
3-氯-4-(吡啶-3-基)-1,2,5-噻二唑可以发生各种化学反应,包括:
取代反应: 氯原子可以被亲核试剂(如胺、硫醇或醇盐)取代。
氧化和还原: 噻二唑环可以在特定条件下被氧化或还原,导致形成不同的衍生物。
偶联反应: 该化合物可以参与偶联反应,例如 Suzuki-Miyaura 偶联反应,其中它在钯催化剂存在下与硼酸反应。
常用试剂和条件
取代反应: 亲核试剂(胺、硫醇)、溶剂(乙醇、二氯甲烷)和碱(三乙胺)。
氧化: 氧化剂(过氧化氢、间氯过氧苯甲酸)。
还原: 还原剂(硼氢化钠、氢化铝锂)。
偶联反应: 硼酸、钯催化剂、碱(碳酸钾)和溶剂(甲苯、乙醇)。
主要形成的产物
取代产物: 3-氨基-4-(吡啶-3-基)-1,2,5-噻二唑、3-硫代-4-(吡啶-3-基)-1,2,5-噻二唑。
氧化产物: 亚砜和砜。
还原产物: 还原的噻二唑衍生物。
偶联产物: 联芳烃衍生物。
科学研究应用
药物化学: 该化合物已被证明是一种用于开发新药的支架,特别是作为细胞周期蛋白依赖性激酶 (CDK) 和蛋白激酶等酶的抑制剂.
材料科学: 它可用于合成具有独特电子和光学性质的新型材料。
有机合成: 该化合物是合成更复杂分子的通用构建模块。
生物学研究: 它已被研究其潜在的生物活性,包括抗癌、抗菌和抗病毒特性.
作用机制
3-氯-4-(吡啶-3-基)-1,2,5-噻二唑的作用机制取决于其具体的应用。在药物化学中,它可能通过与活性位点结合并阻断其活性来作为特定酶的抑制剂。 例如,作为 CDK 抑制剂,它可以干扰细胞周期进程,导致癌细胞的细胞周期停滞和凋亡 .
相似化合物的比较
Table 1: Comparison of 1,2,5-Thiadiazole Derivatives
Key Observations:
- Electronic Effects : The chlorine atom in this compound enhances electrophilicity at C3, facilitating nucleophilic substitution reactions, unlike methyl-substituted analogs (e.g., 3-(4-methylphenyl)-1,2,5-thiadiazole), which exhibit lower reactivity .
Comparison with Isomeric Thiadiazoles
1,3,4-Thiadiazole vs. 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole Derivatives (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine):
- 1,2,5-Thiadiazole Derivatives :
- Higher aromatic stabilization due to symmetric N-S-N arrangement.
- Preferred in optoelectronic materials and persistent radical anions .
生物活性
Overview
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and in other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅ClN₄S, with a molecular weight of 202.66 g/mol. The presence of the chlorine atom and the pyridine moiety is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation. For instance, as an inhibitor of cyclin-dependent kinases (CDKs), it can disrupt normal cell cycle progression, leading to apoptosis in cancer cells .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines:
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of these compounds .
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess antimicrobial properties. The compound’s structural features allow it to interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects:
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | MIC = 31.25 µg/mL |
| Gram-negative bacteria | Variable efficacy; requires further study |
Case Studies and Research Findings
- In Vivo Studies : In animal models, this compound has been shown to reduce tumor growth significantly compared to control groups. For instance, studies involving xenograft models demonstrated a marked decrease in tumor size with the administration of this compound .
- Combination Therapies : The compound has been explored in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatments. Preliminary results suggest synergistic effects when used alongside conventional drugs like doxorubicin .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from 3-chloropyridine derivatives and thiosemicarbazides under dehydrating conditions such as phosphorus oxychloride (POCl₃). This method not only provides good yields but also allows for modifications that can enhance biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
